molecular formula C7H12O2 B13282247 1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde

1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde

Cat. No.: B13282247
M. Wt: 128.17 g/mol
InChI Key: VVXRYGLVUNZCLJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₂ It features a cyclopropane ring substituted with a hydroxypropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of a suitable cyclopropane precursor with a hydroxypropyl reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process may include steps such as purification and distillation to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxypropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 1-(2-Hydroxypropyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(2-Hydroxypropyl)cyclopropane-1-methanol.

    Substitution: A range of substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxypropyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

1-(2-Hydroxypropyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:

    Cyclopropane-1-carbaldehyde: Lacks the hydroxypropyl group, making it less versatile in certain reactions.

    1-(2-Hydroxyethyl)cyclopropane-1-carbaldehyde: Similar structure but with a shorter hydroxyalkyl chain, which may affect its reactivity and applications.

The presence of the hydroxypropyl group in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1-(2-hydroxypropyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-6(9)4-7(5-8)2-3-7/h5-6,9H,2-4H2,1H3

InChI Key

VVXRYGLVUNZCLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CC1)C=O)O

Origin of Product

United States

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